molecular formula C16H14Cl2N2O3 B11980908 2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 303085-71-4

2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B11980908
CAS No.: 303085-71-4
M. Wt: 353.2 g/mol
InChI Key: BLQHZNOPLNSGHU-DJKKODMXSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorophenoxy group and a methoxybenzylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by the chlorination of phenoxyacetic acid.

    Formation of 2,4-dichlorophenoxyacetohydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate under reflux conditions to form 2,4-dichlorophenoxyacetohydrazide.

    Condensation with 2-methoxybenzaldehyde: Finally, the 2,4-dichlorophenoxyacetohydrazide is condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to yield 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxybenzylidene group.

    Reduction: Reduced forms of the hydrazide, such as amines.

    Substitution: Substituted derivatives at the dichlorophenoxy group.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound’s dichlorophenoxy and methoxybenzylidene groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the methoxybenzylidene group.

    N’-(2-methoxybenzylidene)acetohydrazide: Lacks the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)-N’-(benzylidene)acetohydrazide: Lacks the methoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the presence of both the dichlorophenoxy and methoxybenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

303085-71-4

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-11(14)9-19-20-16(21)10-23-15-7-6-12(17)8-13(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

BLQHZNOPLNSGHU-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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